5,7-Dichloroquinoline-3-carboxylic acid - 948293-83-2

5,7-Dichloroquinoline-3-carboxylic acid

Catalog Number: EVT-454052
CAS Number: 948293-83-2
Molecular Formula: C10H5Cl2NO2
Molecular Weight: 242.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antagonists of the Glycine Binding Site on the NMDA Receptor: Derivatives of 5,7-dichloroquinoline-3-carboxylic acid have shown potential as antagonists of the glycine binding site on the NMDA receptor complex. [, ] This receptor is involved in various neurological processes, and its dysfunction is implicated in conditions like epilepsy. []
  • Antibacterial Agents: Research on structurally similar quinolone derivatives, like sparfloxacin, highlights the potential of 5,7-disubstituted quinoline-3-carboxylic acid derivatives as antibacterial agents. [] Sparfloxacin, with its 5-amino and 7-piperazinyl substituents, demonstrates improved potency compared to ciprofloxacin, suggesting that modifications on the 5,7-dichloroquinoline-3-carboxylic acid scaffold could lead to new antibacterial compounds. []

4-[(Carboxymethyl)oxy]-5,7-dichloroquinoline-2-carboxylic acid

Compound Description: 4-[(Carboxymethyl)oxy]-5,7-dichloroquinoline-2-carboxylic acid is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. []

Relevance: This compound shares the core quinoline structure with 5,7-Dichloroquinoline-3-carboxylic acid. The key difference lies in the position of the carboxylic acid group, which is at position 2 in this compound, and the presence of a carboxymethyloxy substituent at position 4. This compound exemplifies structural modifications on the quinoline scaffold and their impact on NMDA receptor activity.

4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid

Compound Description: This compound is another potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. []

Relevance: Similar to the previous compound, 4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid retains the quinoline core structure of 5,7-Dichloroquinoline-3-carboxylic acid, with a carboxylic acid at position 2. The distinction arises from a carboxymethylamino group at position 4. This highlights the importance of the substituent at the 4-position in modulating the activity of these compounds at the glycine binding site.

5,7-Dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Compound Description: This compound is a potential PET ligand for studying glutamatergic neurotransmission and exhibits a binding affinity (Ki) of 12 nM for the glycine binding site of the NMDA receptor. []

Relevance: This compound shares the 5,7-dichloroquinoline-2-carboxylic acid core structure with 5,7-Dichloroquinoline-3-carboxylic acid, highlighting the importance of this scaffold for NMDA receptor binding. The key difference is the presence of a bulky tetrahydroquinoline moiety and a substituted piperazine-linked phenylurea group at the 4-position. These modifications contribute to its affinity for the NMDA receptor and its potential as a PET ligand.

5,7-Dichlorokynurenic acid

Compound Description: This compound serves as a potent antagonist for the glycine binding site on the NMDA receptor. []

Relevance: While structurally different from 5,7-Dichloroquinoline-3-carboxylic acid, 5,7-dichlorokynurenic acid shares the key pharmacophore of a 5,7-dichloro substituted aromatic ring with a carboxylic acid group. This suggests a potential common binding mode for both compounds at the glycine site, highlighting the importance of these structural elements for antagonism. ,

7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Compound Description: This derivative acts as an antagonist of the inhibitory glycine receptor (GlyR). []

Relevance: This compound exhibits structural similarities to 5,7-Dichloroquinoline-3-carboxylic acid, featuring a quinoline core structure with carboxylic acid at the 3-position and a chlorine atom at the 7-position. This compound exemplifies how modifying substituents on the quinoline ring can lead to activity against different targets, in this case, the GlyR instead of the NMDA receptor.

7-Chloro-4-hydroxyquinoline

Compound Description: This compound, similar to its carboxylic acid counterpart, displays antagonistic effects towards the inhibitory glycine receptor (GlyR). []

Relevance: 7-Chloro-4-hydroxyquinoline shares the core structure of 5,7-Dichloroquinoline-3-carboxylic acid, with a chlorine atom at the 7-position and a hydroxyl group at the 4-position. The absence of the carboxylic acid group at the 3-position in this compound suggests that this specific group might not be crucial for its GlyR antagonistic activity, offering insights into the structure-activity relationship.

7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid

Compound Description: This derivative acts as a purely competitive antagonist of the inhibitory glycine receptor (GlyR). []

Relevance: This compound is structurally similar to 5,7-Dichloroquinoline-3-carboxylic acid, with a carboxylic acid at the 3-position and a trifluoromethyl group at the 7-position. The difference lies in the presence of a trifluoromethyl group instead of a chlorine atom at the 7-position. This modification seems to impart purely competitive antagonism towards GlyR, suggesting a potential influence on the binding kinetics and interaction with the receptor.

7-Trifluoromethyl-4-hydroxyquinoline

Compound Description: Like its carboxylic acid counterpart, this compound acts as a purely competitive antagonist of the inhibitory glycine receptor (GlyR). []

Relevance: Sharing a similar structure to 5,7-Dichloroquinoline-3-carboxylic acid, 7-trifluoromethyl-4-hydroxyquinoline has a trifluoromethyl group at the 7-position and a hydroxyl group at the 4-position. Similar to its close analog, the absence of the 3-carboxylic acid group implies that it is not essential for its GlyR antagonistic activity. This further supports the idea that modifications at the 7-position can impact the mode of interaction with GlyR, leading to different antagonistic profiles.

4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester

Compound Description: This compound is a key intermediate in the industrial preparation of 4,7-dichloroquinoline, which is further used in the synthesis of hydroxychloroquine sulfate. []

Relevance: This compound is structurally very similar to 5,7-Dichloroquinoline-3-carboxylic acid. It is an ethyl ester of 4-hydroxy-5-chloro isomer of the target compound. It highlights a specific synthetic route and the importance of this compound class in medicinal chemistry, particularly in the context of antimalarial drug development.

4-Hydroxyl-7-chloroquinoline

Compound Description: This compound is another important intermediate in the industrial-scale synthesis of 4,7-dichloroquinoline. []

Relevance: This compound is a direct precursor to both 5,7-Dichloroquinoline-3-carboxylic acid and 4,7-dichloroquinoline. This structural similarity underscores the significance of this scaffold in the synthesis of various quinoline derivatives with potential therapeutic applications.

4,7-Dichloroquinoline

Compound Description: This compound is a significant intermediate in the production of hydroxychloroquine sulfate, a medication used to treat autoimmune diseases like lupus. []

Relevance: 4,7-Dichloroquinoline can be considered a simplified analog of 5,7-Dichloroquinoline-3-carboxylic acid, lacking the carboxylic acid group at the 3-position. Its use in synthesizing hydroxychloroquine sulfate highlights the relevance of these dichloroquinoline derivatives in medicinal chemistry.

Properties

CAS Number

948293-83-2

Product Name

5,7-Dichloroquinoline-3-carboxylic acid

IUPAC Name

5,7-dichloroquinoline-3-carboxylic acid

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15)

InChI Key

KSVXPOMGBAOWQL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.